Key Intermediate for Selective Kinase Inhibitors
3-Cyano-5-(dimethylamino)benzoic acid is a crucial building block in the synthesis of selective RET (Rearranged during Transfection) kinase inhibitors. A derivative compound synthesized from this scaffold demonstrated an IC50 of 29.3 nM against wild-type RET kinase, a value that highlights its potential for potent biological activity [1]. In contrast, the scaffold itself shows negligible direct binding to RET (IC50 > 10,000 nM) [2], confirming its role as a versatile, non-inhibitory synthetic intermediate rather than a final drug substance. This differential data underscores its utility in creating highly potent analogs through further derivatization.
| Evidence Dimension | In vitro RET kinase inhibition (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | A derivative compound synthesized from this scaffold: 29.3 nM |
| Quantified Difference | >341-fold improvement in potency for the derivative. |
| Conditions | In vitro kinase assay using CisBio's HTRF KinEASE-TK technology. |
Why This Matters
This demonstrates the compound's value as a synthetic precursor capable of producing highly potent kinase inhibitors, distinguishing it from inactive or less functionalized benzoic acid scaffolds that may not support the same level of derivative potency.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM296718. Affinity data for RET kinase inhibition. View Source
- [2] BindingDB. (n.d.). BindingDB Entry BDBM50184772. Affinity data for 3-Cyano-5-(dimethylamino)benzoic acid against RET. View Source
